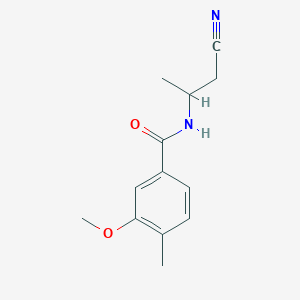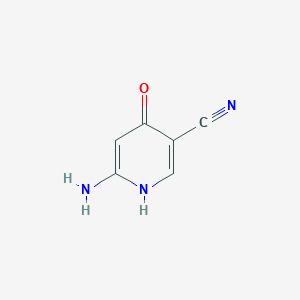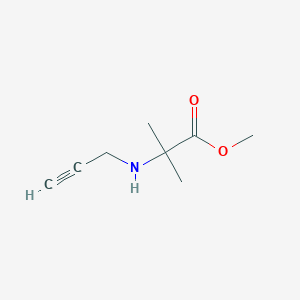
1-Cyanopyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyanopyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C6H8N2O2 It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with a cyano group at the first position and a carboxylic acid group at the third position
准备方法
Synthetic Routes and Reaction Conditions: 1-Cyanopyrrolidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the hydrolysis of nitriles. For instance, the hydrolysis of 1-cyanopyrrolidine under acidic or basic conditions can yield this compound . Another method involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes, which can produce highly enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
化学反应分析
Types of Reactions: 1-Cyanopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophilic reagents such as amines or alcohols.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: 1-Aminopyrrolidine-3-carboxylic acid.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
1-Cyanopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-cyanopyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access . The cyano and carboxylic acid groups play crucial roles in its binding affinity and specificity. The molecular targets and pathways involved vary based on the specific biological context and the nature of the enzyme or receptor being targeted .
相似化合物的比较
1-Cyanopyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives such as:
Pyrrolidine-2-carboxylic acid: Lacks the cyano group, leading to different chemical reactivity and biological activity.
Pyrrolidine-3,4-dicarboxylic acid: Contains an additional carboxylic acid group, which affects its solubility and reactivity.
1-Cyanopyrrolidine-2-carboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and industrial applications .
属性
分子式 |
C6H8N2O2 |
|---|---|
分子量 |
140.14 g/mol |
IUPAC 名称 |
1-cyanopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C6H8N2O2/c7-4-8-2-1-5(3-8)6(9)10/h5H,1-3H2,(H,9,10) |
InChI 键 |
VNCIWNIKLFWRHZ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1C(=O)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzimidazo[2,1-b]naphtho[2,3-d]thiazole-7,12-dione](/img/structure/B14907982.png)
![Diethyl ((6-hydroxybenzo[d]thiazol-2-yl)methyl)phosphonate](/img/structure/B14907986.png)


![methyl 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-(7-oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)propanoate](/img/structure/B14908004.png)



![3-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)propanenitrile](/img/structure/B14908039.png)



![7-Amino-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B14908057.png)
![(R)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14908058.png)
